molecular formula C14H11ClOS B2356641 1-(4-Chlorophenyl)-2-(phenylthio)ethanone CAS No. 33192-00-6

1-(4-Chlorophenyl)-2-(phenylthio)ethanone

Cat. No. B2356641
CAS RN: 33192-00-6
M. Wt: 262.75
InChI Key: VTVZUQKWCBSTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-(phenylthio)ethanone, also known as 4-CPEC, is a synthetic compound that belongs to the family of aryl ketones. It has been widely used in scientific research due to its unique properties and potential applications. In

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

A study by Moskvina, Shilin, and Khilya (2015) outlined the preparation of various heterocyclic compounds using 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone, which shares a structural similarity with 1-(4-Chlorophenyl)-2-(phenylthio)ethanone. This preparation route led to the formation of isoflavones and various diaryl-substituted heterocycles, demonstrating its potential in pharmaceutical and medicinal research (Moskvina, Shilin, & Khilya, 2015).

2. Antimicrobial Activity

Wanjari (2020) explored the synthesis and antimicrobial properties of a compound structurally related to 1-(4-Chlorophenyl)-2-(phenylthio)ethanone. This research highlights the potential of such compounds in developing new antimicrobial agents, a crucial area in drug discovery (Wanjari, 2020).

3. Molecular Docking and Vibrational Studies

ShanaParveen et al. (2016) conducted a detailed molecular docking and vibrational study on a compound closely related to 1-(4-Chlorophenyl)-2-(phenylthio)ethanone. Their findings provide insights into the molecular structure and potential pharmaceutical applications of such compounds (ShanaParveen et al., 2016).

4. Anti-Inflammatory Activity

Karande and Rathi (2017) synthesized derivatives of a compound similar to 1-(4-Chlorophenyl)-2-(phenylthio)ethanone and evaluated their anti-inflammatory activity. This research is significant in the context of developing new anti-inflammatory drugs (Karande & Rathi, 2017).

properties

IUPAC Name

1-(4-chlorophenyl)-2-phenylsulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClOS/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVZUQKWCBSTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-(phenylthio)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.